molecular formula C7H8O4S2 B14078087 Methyl 3-(methanesulfonyl)thiophene-2-carboxylate CAS No. 62353-79-1

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate

Cat. No.: B14078087
CAS No.: 62353-79-1
M. Wt: 220.3 g/mol
InChI Key: ZRXJXXHWOBQCJS-UHFFFAOYSA-N
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Description

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate (CAS: 79128-71-5) is a thiophene-based derivative with a methanesulfonyl group at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₇H₉NO₄S₂, and it is primarily utilized in research and development (R&D) settings . The compound is stable under standard conditions but may react under extreme temperatures or with incompatible substances. It is classified as a skin and eye irritant (GHS Category 2/2A) and poses specific respiratory toxicity risks .

Properties

CAS No.

62353-79-1

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

methyl 3-methylsulfonylthiophene-2-carboxylate

InChI

InChI=1S/C7H8O4S2/c1-11-7(8)6-5(3-4-12-6)13(2,9)10/h3-4H,1-2H3

InChI Key

ZRXJXXHWOBQCJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Tetrahydrothiophene Precursors

The most well-documented route involves the sulfonylation of 5-methyl-4-oxotetrahydrothiophene-3-methyl formate (Formula I) with methanesulfonyl chloride (MsCl). This method, detailed in a 2020 Chinese patent (CN111732568B), proceeds via a three-step sequence:

  • Step 1 (Sulfonylation) :

    • Reactants : Formula I, MsCl, and a tertiary amine catalyst (N-methylmorpholine or triethylamine).
    • Conditions : Toluene solvent, 0–5°C, 3-hour stirring.
    • Outcome : Intermediate II is obtained with 97–98% purity and 98% yield.
    • Mechanism : The catalyst deprotonates the oxo group of Formula I, enabling nucleophilic attack by MsCl. The reaction forms a sulfonate ester while eliminating HCl.
  • Step 2 (Aromatization) :

    • Reactants : Intermediate II, anhydrous sodium sulfide, and a polar aprotic solvent (acetonitrile or acetone).
    • Conditions : 25–30°C under oxygen atmosphere.
    • Outcome : Intermediate III (aromatized thiophene) is formed in 77–81% yield.
    • Mechanism : Sodium sulfide abstracts protons, initiating ring dehydrogenation. Oxygen facilitates aromatization by oxidizing intermediates.
  • Step 3 (Chlorination and Isolation) :

    • Reactants : Intermediate III, chlorine gas.
    • Conditions : 25–30°C, followed by solvent removal and crystallization.
    • Outcome : Target compound (Formula IV) is isolated in 89.5% yield and 99.1% purity.

Key Optimization Factors :

  • Catalyst Selection : N-methylmorpholine outperforms triethylamine, reducing side reactions.
  • Solvent Choice : Acetonitrile enhances aromatization efficiency compared to acetone.

Comparative Analysis of Synthetic Methods

Parameter Sulfonylation Pathway Aminothiophene Route
Starting Material Formula I (tetrahydrothiophene) Oxotetrahydrothiophene derivative
Key Reagents MsCl, O₂, Cl₂ NH₂OH·HCl, FeCl₃, MsCl
Yield (Overall) 89.5% ~70% (estimated)
Purity 99.1% 98.3%
Scalability Industrial (kg-scale) Laboratory-scale
Byproducts Methanesulfonic acid Unreacted intermediates

Insights :

  • The sulfonylation pathway offers superior scalability and yield, making it preferred for industrial applications.
  • The aminothiophene route, though less efficient, provides modularity for synthesizing analogs with varied substituents.

Crystallographic and Computational Insights

A 2020 crystallographic study of methyl 3-aminothiophene-2-carboxylate analogs reveals critical packing interactions:

  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the thiophene ring, forming a seven-membered ring motif.
  • Intermolecular Forces : Weak C–H⋯S and C–H⋯π interactions contribute to crystal lattice stability, which may influence the solubility and purification of sulfonylated derivatives.

Computational Modeling :

  • Density functional theory (DFT) calculations predict that electron-withdrawing groups (e.g., methanesulfonyl) increase the thiophene ring’s electrophilicity, favoring nucleophilic aromatic substitution.

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

The patented method emphasizes solvent recycling (toluene, acetonitrile) and byproduct utilization:

  • Methanesulfonic Acid Recovery : Crystallization mother liquors are partially desolventized to isolate methanesulfonic acid (97.5% purity), a valuable byproduct.
  • Energy Efficiency : Reduced-pressure distillation minimizes thermal degradation during solvent removal.

Quality Control Metrics

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) confirms >99% purity.
  • Impurity Profiling : Residual catalysts (e.g., N-methylmorpholine) are quantified via GC-MS, with limits <0.1%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The structural uniqueness of Methyl 3-(methanesulfonyl)thiophene-2-carboxylate lies in its methanesulfonyl (-SO₂CH₃) group, which distinguishes it from other derivatives. Below is a comparative analysis of substituents in similar compounds:

Compound Name Substituents (Position) Key Functional Groups Reference
This compound Methanesulfonyl (3), Methyl ester (2) -SO₂CH₃, -COOCH₃
Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate Chlorosulfonyl (3), Fluoro (4) -SO₂Cl, -F
Methyl 3-(1-pyrrolyl)thiophene-2-carboxylate Pyrrole (3) -C₄H₄N (pyrrole ring)
Methyl 3-(2-oxo-2H-chromene-3-amido)thiophene-2-carboxylate Chromene-amido (3) -CONH-(chromene)
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Chlorosulfonyl (3), Chloro (5) -SO₂Cl, -Cl

Key Insight: The methanesulfonyl group in the target compound offers moderate reactivity compared to highly reactive groups like chlorosulfonyl (-SO₂Cl) in . Non-polar substituents (e.g., pyrrole in ) reduce solubility in polar solvents, whereas polar groups (e.g., sulfonyl) enhance hydrophilicity.

Physical and Chemical Properties

Property This compound Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Methyl 3-(1-pyrrolyl)thiophene-2-carboxylate
Melting Point Not reported Not reported Not reported
Reactivity Stable; reacts with strong acids/bases Highly reactive (chlorosulfonyl group) Moderate (pyrrole ring)
Solubility Polar solvents (DMF, DMSO) Low (non-polar solvents) Moderate (THF, CH₂Cl₂)
Toxicity Skin/eye irritant; respiratory toxicity Likely corrosive (SO₂Cl group) Low (no acute toxicity data)

Key Insight : The methanesulfonyl group imparts moderate polarity and stability, whereas chlorosulfonyl derivatives are more reactive and hazardous.

Biological Activity

Methyl 3-(methanesulfonyl)thiophene-2-carboxylate is a thiophene derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₈H₉O₄S₂
  • Molecular Weight : 221.25 g/mol
  • Density : 1.517 g/cm³
  • Melting Point : 123-124 °C
  • Solubility : Soluble in organic solvents (e.g., toluene, acetonitrile, ethanol), insoluble in water.

The precise biological targets of this compound remain largely unidentified; however, thiophene derivatives are known to exhibit diverse pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including disruption of microtubule dynamics and modulation of signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and modulating the NF-κB signaling pathway .
  • Antimicrobial Properties : Initial investigations indicate that this compound may exhibit antimicrobial activity against various pathogens, warranting further exploration in drug development .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption due to its solubility profile.
  • Metabolism : Thiophene derivatives often undergo metabolic transformations that can affect their biological activity. Further studies are needed to elucidate the metabolic pathways involved.
  • Excretion : The elimination routes for this compound remain to be fully characterized.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values comparable to known chemotherapeutic agents. The compound was shown to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Microtubule disruption
A54910.0Signaling pathway modulation

Anti-inflammatory Activity

In vitro studies demonstrated that this compound effectively reduced LPS-induced inflammation in macrophages. The compound decreased the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
53025
105045
207060

Antimicrobial Activity

Preliminary antimicrobial assays revealed that this compound exhibited activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound in antibiotic development.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

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